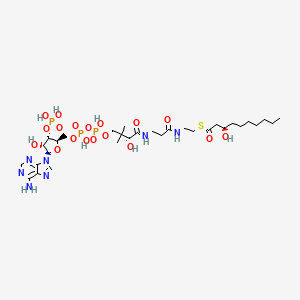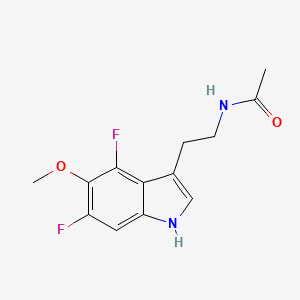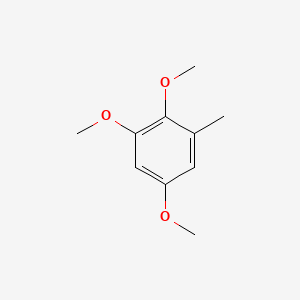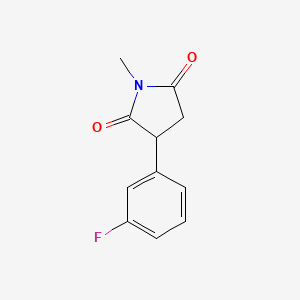
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione, also known as 3-Fluoromethylphenidate (3-FPM), is a synthetic stimulant drug that belongs to the class of substituted phenidates. It is a derivative of methylphenidate, which is a widely used medication for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. 3-FPM has gained popularity in the research community due to its potential therapeutic applications and unique properties.
Wirkmechanismus
The exact mechanism of action of 3-FPM is not fully understood. However, it is believed to act by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of attention, motivation, and mood. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in enhanced cognitive function and alertness.
Biochemical and Physiological Effects
3-FPM has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased arousal, motivation, and attention. Additionally, it has been found to increase heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulant drugs and can have both positive and negative consequences.
Vorteile Und Einschränkungen Für Laborexperimente
3-FPM has a number of advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. Additionally, it has a lower abuse potential and fewer side effects compared to other stimulant drugs, making it a safer choice for researchers. However, it is important to note that 3-FPM is a relatively new drug and its long-term effects are not fully understood. Further research is needed to determine its safety and efficacy for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-FPM. One area of interest is its potential therapeutic applications for cognitive disorders such as ADHD and narcolepsy. Additionally, further research is needed to determine the long-term effects of 3-FPM on the brain and body. This includes studies on its potential for addiction and abuse, as well as its effects on cognitive function and behavior. Finally, there is a need for more research on the synthesis and purification of 3-FPM to improve its yield and purity for use in lab experiments.
Synthesemethoden
The synthesis of 3-FPM involves the reaction of 3-fluorophenylacetic acid with methylamine and acetic anhydride. The resulting product is then treated with an oxidizing agent to form 3-FPM. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-FPM has been studied extensively for its potential therapeutic applications. It has been shown to have similar effects to methylphenidate, including increased focus, attention, and cognitive performance. Additionally, 3-FPM has been found to have a lower abuse potential and fewer side effects compared to other stimulant drugs. This makes it a promising candidate for the treatment of ADHD, narcolepsy, and other cognitive disorders.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWPKSQHDTNSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975484 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60050-33-1 |
Source


|
| Record name | 2-(4-Fluorophenyl)-N-methylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060050331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
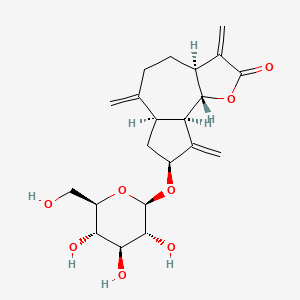

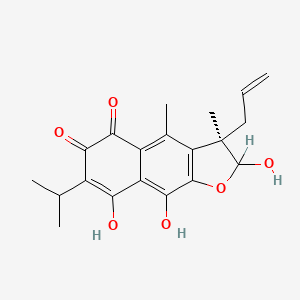
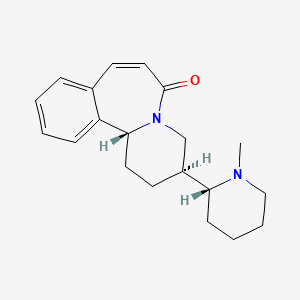
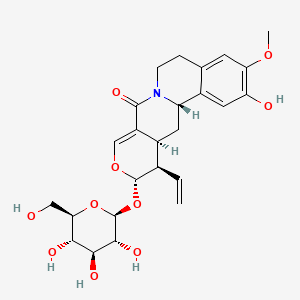
![1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B1219031.png)
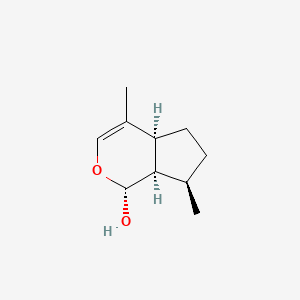
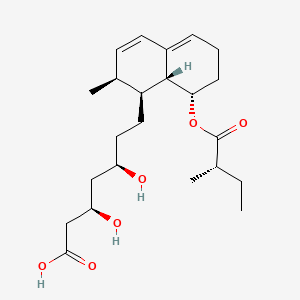
![N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine](/img/structure/B1219034.png)
